Cyclopropyl-(2-o-tolyloxyethyl)amine
Description
Cyclopropyl-(2-o-tolyloxyethyl)amine (CAS# 56595-04-1), also referred to as 1-cyclopropyl-2-(2-methylphenyl)ethanamine, is a cyclopropylamine derivative characterized by a 2-o-tolyloxyethyl substituent. Key physicochemical properties include a molecular weight of ~245.24 g/mol (based on structurally similar compounds) and a purity of ≥95% in commercial preparations.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO/c1-10-4-2-3-5-12(10)14-9-8-13-11-6-7-11/h2-5,11,13H,6-9H2,1H3 |
InChI Key |
OGHAWINXNRBDKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Cyclopropylamine derivatives exhibit diverse biological and chemical behaviors depending on substituent groups. Below is a comparative analysis with key analogues:
Key Observations :
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase polarity and metabolic stability but may reduce membrane permeability. For example, the nitro group in Cyclopropyl-(2-nitro-phenyl)-amine contributes to moderate plasma stability , while the trifluoromethyl group in Cyclopropyl-(2-methoxy-5-trifluoromethyl-benzyl)-amine enhances receptor affinity .
- Halogenated Substituents (e.g., Cl) : Improve steric bulk and resistance to enzymatic degradation, as seen in Cyclopropyl-(2,4-dichloro-benzyl)-amine .
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